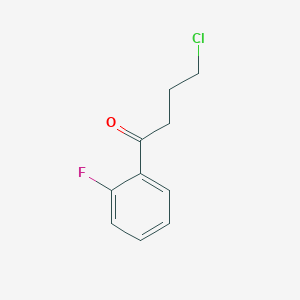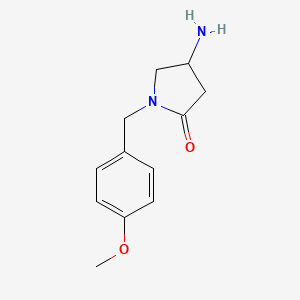
4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one
Vue d'ensemble
Description
“4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, such as “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .Chemical Reactions Analysis
Pyrrolidin-2-ones, including “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one”, have been used in the synthesis of various alkaloids . They also play a significant role in the design of new pyrrolidine compounds with different biological profiles .Applications De Recherche Scientifique
Bioactivities of Tetramic Acid Derivatives
Tetramic acid derivatives, including 4-amino tetramic acid derivatives, have been studied for their potential bioactivities. Research has shown that certain compounds within this category exhibit significant herbicidal activity against dicot Arabidopsis thaliana and possess fungicidal activity against Pythium sp., highlighting their potential in agricultural applications (Liu et al., 2014).
Asymmetric Organocatalysts
Hydroxyproline-derived amino acids and amino amides, which are structurally related to 4-amino-1-(4-methoxybenzyl)pyrrolidin-2-one, have found applications as organocatalysts in asymmetric reactions. This includes a variety of organic transformations, such as aldol reactions and Michael additions, indicating their importance in synthetic organic chemistry and the potential for green chemistry applications (Zlotin, 2015).
Anti-Alzheimer's Agents
N-Benzylated (pyrrolidin-2-one) derivatives have been synthesized and evaluated for their anti-Alzheimer's activity. These studies are based on the modification of the lead compound donepezil, with a focus on preserving key functionalities while replacing certain moieties with N-benzylated (pyrrolidin-2-one) structures. The compounds demonstrated significant anti-Alzheimer's profiles in both in-vivo and in-vitro evaluations, suggesting their therapeutic potential in managing Alzheimer's disease (Gupta et al., 2020).
Peptide Synthesis and Fragment Coupling
Pyrrolidin-2-one derivatives have been utilized in the synthesis of peptides and peptide fragments. Photolabile multi-detachable alkoxybenzyl alcohol resins, bearing pyrrolidin-2-one structures, have been developed to facilitate the synthesis of protected peptides, suitable for fragment coupling at either the N- or C-terminus of peptides. This showcases the compound's role in peptide chemistry and drug development (Tam et al., 2009).
Dipeptide Analogs and Beta-Foldamers
Synthetic strategies have been developed to create dipeptide analogs containing N-acylated, O-alkylated pyrrolin-2-ones. These structures are found to adopt linear, extended conformations, indicating their potential in mimicking natural peptide structures and possibly in drug design (Hosseini et al., 2006). Additionally, the first synthesis of a beta-foldamer containing pyrrolidin-2-one rings has been reported, with its 12-helix conformation confirmed by NMR analysis, indicating its potential in structural biology and material science (Menegazzo et al., 2006).
Orientations Futures
The future directions in the research of “4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . These derivatives can be used for the future development of novel compounds active against different infections and diseases .
Propriétés
IUPAC Name |
4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15/h2-5,10H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRVXEJNFMHQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

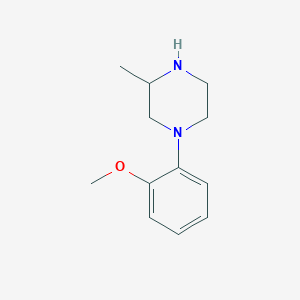
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
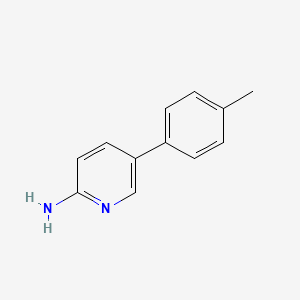
![3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319458.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)
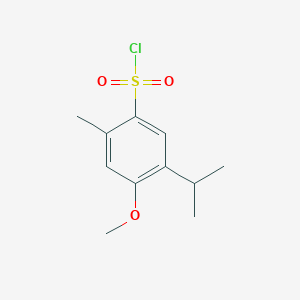
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)



